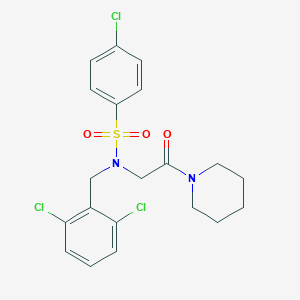![molecular formula C20H17BrN2O2 B297452 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)
5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely found in nature. The synthesis of this compound involves several steps that require the use of specific reagents and reaction conditions.
作用機序
The mechanism of action of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed that this compound exerts its anti-proliferative activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde are complex and varied. This compound has been shown to affect various cellular processes such as cell cycle progression, DNA synthesis, and protein synthesis. In addition, this compound has been shown to induce changes in gene expression patterns, leading to alterations in cellular metabolism and signaling pathways.
実験室実験の利点と制限
The advantages of using 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in lab experiments include its high potency and selectivity against cancer cells, as well as its ability to inhibit specific enzymes and signaling pathways. However, the limitations of this compound include its complex synthesis method, which requires the use of specific reagents and reaction conditions, as well as its potential toxicity and side effects.
将来の方向性
There are several future directions for research on 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde. These include further studies on its mechanism of action, identification of its molecular targets, and optimization of its synthesis method. In addition, this compound could be further evaluated for its potential applications in drug discovery and development, as well as its use as a tool compound for studying cellular processes and signaling pathways.
合成法
The synthesis of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde involves the condensation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid with 5-bromoindole-3-carbaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or dimethylformamide (DMF).
科学的研究の応用
The potential applications of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in scientific research are numerous. This compound has been shown to exhibit significant anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 2 (CDK2), which are involved in cell proliferation and apoptosis.
特性
分子式 |
C20H17BrN2O2 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
5-bromo-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C20H17BrN2O2/c21-17-5-6-19-18(9-17)16(13-24)11-23(19)12-20(25)22-8-7-14-3-1-2-4-15(14)10-22/h1-6,9,11,13H,7-8,10,12H2 |
InChIキー |
ULQJYOKTGBKFPS-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
正規SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
